2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine
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Overview
Description
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction leads to the formation of the oxathiine ring through an intermolecular cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring structure.
Scientific Research Applications
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: This compound shares a similar ring structure but with a benzene ring instead of a thiophene ring.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: This compound has an oxygen atom in place of the sulfur atom in the oxathiine ring.
Uniqueness
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
825651-60-3 |
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Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine |
InChI |
InChI=1S/C7H8OS2/c1-5-2-10-7-4-9-3-6(7)8-5/h3-5H,2H2,1H3 |
InChI Key |
IKFBZVKXPCCBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=CSC=C2O1 |
Origin of Product |
United States |
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